3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(2-methyl-2-propenyl)oxy]-4H-chromen-4-one
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Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(2-methyl-2-propenyl)oxy]-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H22O5 and its molecular weight is 378.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-(2-methylprop-2-enoxy)chromen-4-one, primarily targets cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity. The inhibition of cholinesterases prevents the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration . On the other hand, the inhibition of lipoxygenase enzymes disrupts the synthesis of leukotrienes, which are involved in inflammatory responses .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting cholinesterases, leading to an increase in acetylcholine levels. This can affect nerve signal transmission in the nervous system . Additionally, by inhibiting lipoxygenase enzymes, the compound disrupts the leukotriene pathway, potentially reducing inflammation .
Result of Action
The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This can lead to changes in nerve signal transmission and inflammatory responses. In addition, the compound has shown antibacterial activity, particularly against Escherichia coli and Bacillus subtilis .
Biochemical Analysis
Biochemical Properties
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(2-methyl-2-propenyl)oxy]-4H-chromen-4-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit cholinesterase enzymes, which are essential for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, thereby affecting neurotransmission. Additionally, the compound interacts with lipoxygenase enzymes, which are involved in the metabolism of fatty acids .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation . Moreover, it can alter cellular metabolism by interacting with enzymes that regulate metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cholinesterase enzymes results in their inhibition, thereby increasing acetylcholine levels . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reducing inflammation and modulating neurotransmission . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of fatty acids and other biomolecules . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it may be more effective in certain tissues or cell types .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall function within the cell .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-(2-methylprop-2-enoxy)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-4-15-9-17-21(11-20(15)27-12-14(2)3)28-13-18(23(17)24)16-5-6-19-22(10-16)26-8-7-25-19/h5-6,9-11,13H,2,4,7-8,12H2,1,3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTLETHWJOERGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=C)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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